Sodium butoxide
Overview
Description
Sodium butoxide, also known as sodium tert-butoxide, is a chemical compound with the formula ( \text{C}_4\text{H}_9\text{NaO} ). It is a strong, non-nucleophilic base commonly used in organic synthesis. The compound is highly reactive and is known for its ability to deprotonate weak acids, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butoxide can be synthesized by reacting sodium hydride with tert-butyl alcohol. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows: [ \text{NaH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{NaO}\text{(CH}_3\text{)}_3 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by treating tert-butyl alcohol with sodium metal. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is exothermic and must be carefully controlled to prevent overheating.
Chemical Reactions Analysis
Types of Reactions: Sodium butoxide primarily undergoes deprotonation reactions due to its strong basicity. It is also involved in elimination reactions, such as the E2 mechanism, where it facilitates the removal of a leaving group to form alkenes.
Common Reagents and Conditions:
Elimination Reactions: this compound is used in elimination reactions with alkyl halides to produce alkenes. The reaction conditions typically involve heating the mixture to promote the elimination process.
Condensation Reactions: It is used in Claisen and aldol condensations to form carbon-carbon bonds. These reactions are usually carried out in anhydrous conditions to prevent the hydrolysis of this compound.
Major Products:
Alkenes: Formed through elimination reactions.
Enolates: Produced in deprotonation reactions, which are intermediates in various organic synthesis processes.
Scientific Research Applications
Chemistry: Sodium butoxide is widely used as a base in organic synthesis. It is employed in the formation of enolates, which are key intermediates in many synthetic pathways. It also serves as a catalyst in polymerization and isomerization reactions.
Biology and Medicine: While this compound is not directly used in biological systems, its derivatives and the reactions it facilitates are crucial in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of biodiesel, detergents, and colorants. Its strong basicity makes it an effective catalyst in various chemical processes.
Mechanism of Action
Sodium butoxide exerts its effects primarily through its strong basicity. It abstracts protons from weak acids, forming enolates and other reactive intermediates. In elimination reactions, it facilitates the removal of a leaving group, resulting in the formation of alkenes. The molecular targets are typically the hydrogen atoms in acidic compounds, and the pathways involve deprotonation and elimination mechanisms.
Comparison with Similar Compounds
Potassium tert-butoxide: Similar in reactivity and used in similar applications. potassium tert-butoxide is often preferred in reactions requiring higher solubility in organic solvents.
Lithium tert-butoxide: Another strong base with similar properties but is less commonly used due to its higher cost and reactivity.
Uniqueness: Sodium butoxide is unique due to its balance of strong basicity and relatively low nucleophilicity. This makes it particularly useful in reactions where a strong base is required without the risk of nucleophilic side reactions.
Properties
IUPAC Name |
sodium;butan-1-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYWTXQFUUWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027464 | |
Record name | Sodium n-butylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Available in n-butanol solution (About 20% sodium n-butoxide and 80% n-butanol): Colorless to slightly yellow liquid; Turns yellow on exposure to air; [MSDSonline] | |
Record name | Sodium n-butylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7059 | |
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CAS No. |
2372-45-4 | |
Record name | Sodium n-butylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium n-butylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium butanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM BUTOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68GF4Z3PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM N-BUTYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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